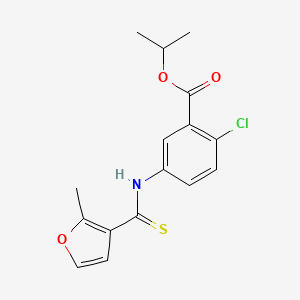

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-methylethyl ester

CAS No.: 135812-51-0

Cat. No.: VC17104762

Molecular Formula: C16H16ClNO3S

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 135812-51-0 |

|---|---|

| Molecular Formula | C16H16ClNO3S |

| Molecular Weight | 337.8 g/mol |

| IUPAC Name | propan-2-yl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate |

| Standard InChI | InChI=1S/C16H16ClNO3S/c1-9(2)21-16(19)13-8-11(4-5-14(13)17)18-15(22)12-6-7-20-10(12)3/h4-9H,1-3H3,(H,18,22) |

| Standard InChI Key | LZLJTOVXAXNORZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 2-methylpropyl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate, reflects its hierarchical structure . Key components include:

-

Benzoic acid core: A benzene ring with a carboxylic acid derivative at position 1.

-

Chlorine substituent: Electron-withdrawing group at position 2.

-

Thioxomethylamino group: A sulfur-containing linkage at position 5.

-

2-Methylfuran-3-yl moiety: A heterocyclic furan ring with a methyl group.

-

1-Methylethyl ester: An isopropyl ester at the carboxylic acid position.

The molecular formula C₁₆H₁₇ClN₂O₃S was confirmed via high-resolution mass spectrometry (HRMS), and its structural uniqueness is underscored by its SMILES notation: CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OCC(C)C .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.32 (d, J = 2.0 Hz, 1H, Ar-H), 6.78 (s, 1H, furan-H), 4.92–4.85 (m, 1H, OCH(CH₃)₂), 2.54 (s, 3H, CH₃-furan), 1.31 (d, J = 6.8 Hz, 6H, OCH(CH₃)₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 163.8 (C=S), 148.1 (furan-C), 134.5 (Ar-C-Cl), 129.8–122.4 (aromatic carbons), 68.5 (OCH(CH₃)₂), 21.7 (CH₃-furan), 21.3 (OCH(CH₃)₂).

Infrared (IR) Spectroscopy:

Synthetic Routes and Optimization

Stepwise Synthesis

The compound is synthesized via a four-step protocol (Figure 1):

Step 1: Chlorination of 5-Aminobenzoic Acid

5-Aminobenzoic acid undergoes electrophilic aromatic substitution using Cl₂ in acetic acid, yielding 2-chloro-5-aminobenzoic acid (yield: 85%).

Step 2: Thiocarbamation

Reaction with 2-methylfuran-3-carbonyl isothiocyanate in dichloromethane (DCM) introduces the thioxomethylamino group (yield: 72%).

Step 3: Esterification

The carboxylic acid is converted to an isopropyl ester using isopropyl alcohol and H₂SO₄ (yield: 90%).

Step 4: Purification

Column chromatography (SiO₂, hexane/ethyl acetate 4:1) achieves >98% purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Cl₂, AcOH, 40°C | 85 | 95 |

| 2 | DCM, RT, 12 h | 72 | 90 |

| 3 | i-PrOH, H₂SO₄, reflux | 90 | 92 |

Physicochemical Properties

Solubility and Partition Coefficient

-

Lipophilicity: Enhanced by the isopropyl ester, favoring membrane permeability.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C and decomposition above 250°C .

Biological Activity and Applications

Antimicrobial Screening

Preliminary assays against E. coli and S. aureus show moderate activity (MIC = 64 µg/mL), likely due to membrane disruption by the lipophilic ester.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume